

1-Adamantanecarbonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Adamantanecarbonyl chloride*

Cat. No.: *B1202545*

[Get Quote](#)

CAS Number: 2094-72-6

Synonyms: 1-Adamantoyl chloride, Adamantane-1-carboxylic acid chloride, Tricyclo[3.3.1.1(3,7)]decane-1-carbonyl chloride, 1-Adamantanecarboxylic acid chloride, 1-Chlorocarbonyladamantane

Introduction

1-Adamantanecarbonyl chloride is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.^{[1][2]} Its rigid, three-dimensional adamantine cage imparts unique properties such as high lipophilicity, metabolic stability, and a defined spatial orientation to molecules.^{[3][4]} These characteristics have led to its incorporation into numerous drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.^{[5][6][7]} This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols.

Chemical and Physical Properties

1-Adamantanecarbonyl chloride is a white to off-white crystalline solid with a pungent odor.^[8] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture.^[8] Care should be taken to handle this compound under anhydrous conditions to prevent hydrolysis to 1-adamantanecarboxylic acid.

Property	Value	Reference(s)
CAS Number	2094-72-6	[9]
Molecular Formula	C ₁₁ H ₁₅ ClO	[9]
Molecular Weight	198.69 g/mol	[9]
Appearance	White to almost white crystalline solid	[8]
Melting Point	49-51 °C	
Boiling Point	135-136 °C at 10 mmHg	
Solubility	Decomposes in water; Soluble in toluene	[8]

Spectroscopic Data

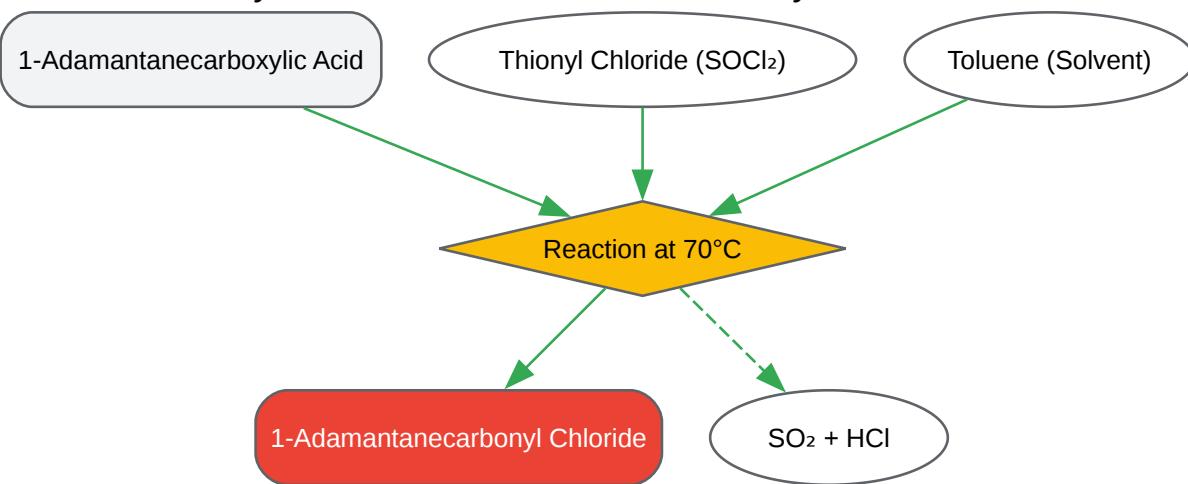
Spectroscopy	Data	Reference(s)
¹ H NMR	Characteristic signals for adamantyl protons typically appear in the range of 1.7-2.1 ppm.	[10]
¹³ C NMR	Adamantane cage carbons appear at approximately 28, 36, and 38 ppm. The carbonyl carbon is significantly downfield.	[11][12]
IR Spectroscopy	A strong carbonyl (C=O) stretching band is observed at a high frequency, typically around 1775-1810 cm ⁻¹ , characteristic of an acid chloride.	[13][14]

Synthesis and Experimental Protocols

The primary route for the synthesis of **1-adamantanecarbonyl chloride** is the reaction of 1-adamantanecarboxylic acid with thionyl chloride (SOCl_2).^[15] This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.

Experimental Protocol: Synthesis of 1-Adamantanecarbonyl Chloride

This protocol is adapted from a reported synthesis.^[15]


Materials:

- 1-Adamantanecarboxylic acid
- Thionyl chloride (SOCl_2)
- Toluene
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-adamantanecarboxylic acid (e.g., 25.0 g, 0.126 mol) in toluene (32 ml).
- Heat the suspension to 70 °C with stirring.
- Slowly add thionyl chloride (e.g., 19.6 g, 0.164 mol) dropwise to the heated suspension.
- Maintain the reaction mixture at 70 °C and continue stirring for 8 hours.
- After the reaction is complete, remove the excess thionyl chloride as an azeotrope with toluene under reduced pressure.
- Cool the resulting mixture to -15 °C to induce crystallization.
- Filter the pale yellow needles and dry them in a stream of inert gas to obtain **1-adamantanecarbonyl chloride**.

Synthesis of 1-Adamantanecarbonyl Chloride

[Click to download full resolution via product page](#)Synthesis of **1-Adamantanecarbonyl Chloride**.

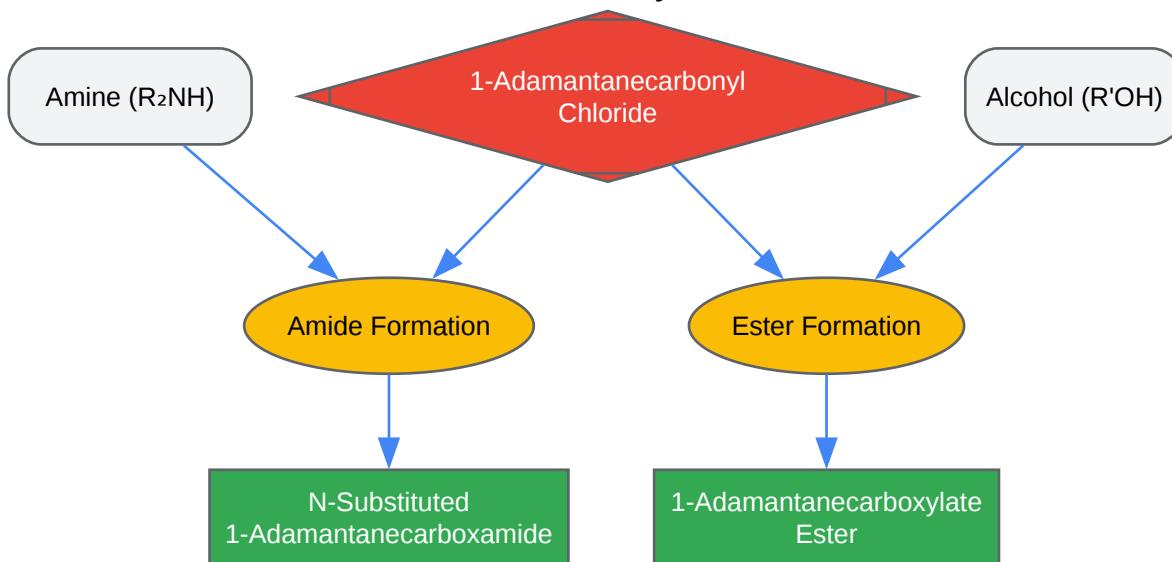
Applications in Organic Synthesis

1-Adamantanecarbonyl chloride is a key reagent for introducing the adamantyl moiety into organic molecules, primarily through acylation reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.[16] It is also utilized in Friedel-Crafts acylation reactions to form C-C bonds with aromatic compounds.

Experimental Protocol: Synthesis of N-Substituted 1-Adamantanecarboxamides

This protocol provides a general procedure for the synthesis of amides from **1-adamantanecarbonyl chloride** and a primary or secondary amine.

Materials:


- **1-Adamantanecarbonyl chloride**
- Primary or secondary amine
- Triethylamine (Et_3N) or Pyridine (as a base)

- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **1-adamantanecarbonyl chloride** (1.1 eq) in anhydrous DCM to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.

General Workflow for Acylation Reactions

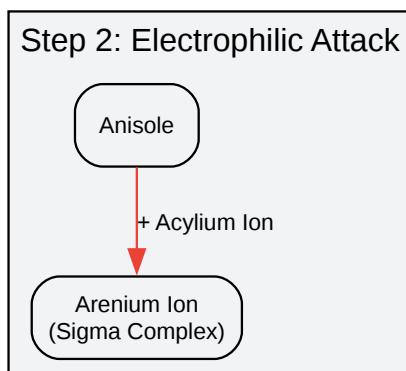
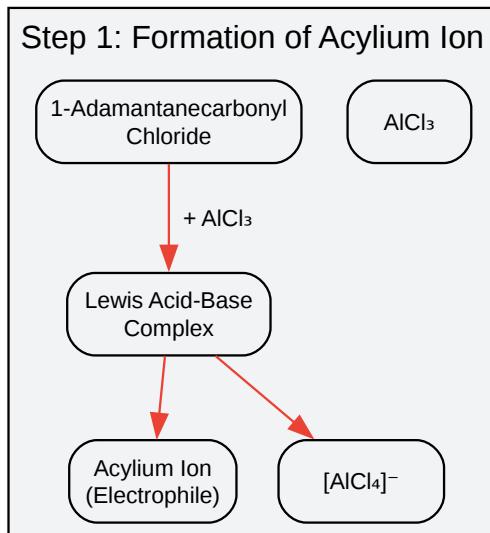
[Click to download full resolution via product page](#)

Acylation reactions of **1-Adamantanecarbonyl chloride**.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This is a representative protocol for the Friedel-Crafts acylation of an activated aromatic ring, adapted from a general procedure.[17]

Materials:




- **1-Adamantanecarbonyl chloride**
- Anisole
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with an addition funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of **1-adamantanecarbonyl chloride** (1.0 eq) in anhydrous DCM from the addition funnel.
- Following this, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent by rotary evaporation to obtain the crude product, which can be purified by column chromatography.

Friedel-Crafts Acylation Mechanism

[Click to download full resolution via product page](#)

Mechanism of Friedel-Crafts acylation.

Conclusion

1-Adamantanecarbonyl chloride is a valuable building block for the synthesis of complex organic molecules. Its unique adamantane scaffold provides a powerful tool for modulating the physicochemical properties of compounds, a strategy widely employed in drug discovery and materials science. The protocols outlined in this guide provide a foundation for the synthesis and application of this important chemical intermediate. Researchers should always adhere to strict safety precautions when handling this reactive and corrosive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Adamantanecarbonyl chloride | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1-Adamantanecarbonyl chloride(2094-72-6) 13C NMR spectrum [chemicalbook.com]
- 12. kbfi.ee [kbfi.ee]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]
- 15. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 16. researchgate.net [researchgate.net]
- 17. websites.umich.edu [websites.umich.edu]
- To cite this document: BenchChem. [1-Adamantanecarbonyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202545#1-adamantanecarbonyl-chloride-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com